molecular formula C14H14FN3O2S B606729 (5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone CAS No. 1181081-71-9

(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone

Cat. No. B606729
M. Wt: 307.3434
InChI Key: SKCADXVKQRCWTR-GHXNOFRVSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Anticancer Properties : Thiazolidin compounds, including variants of the specified compound, have been investigated for their anticancer effects. For example, MMPT (a thiazolidin compound) has been shown to inhibit cell growth and induce apoptosis in human cancer cells, including lung and colon cancer cells, through mechanisms involving JNK1 activation and microtubule disruption (Teraishi et al., 2005).

  • Antimicrobial Activity : Thiazolone derivatives, which share structural similarities with the specified compound, have been synthesized and evaluated for antimicrobial activity. Some derivatives exhibited significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Pansare et al., 2019).

  • Synthesis and Chemical Properties : The synthesis of related thiazolone compounds and their stereochemical properties have been extensively studied. These studies provide insights into the chemical behavior and potential applications of such compounds in various fields (Jeon & Kim, 1999).

  • Dual Inhibitor Properties : Some thiazolone derivatives have been identified as dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating their potential as anti-inflammatory agents (Unangst et al., 1994).

  • Potential in CNS Penetrability : Studies on similar compounds have explored their ability to penetrate the central nervous system, which could be relevant for designing drugs targeting neurological conditions (Rosen et al., 1990).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(5Z)-2-(diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S/c15-10-4-3-9(11(19)8-10)7-12-13(20)17-14(21-12)18-6-2-1-5-16-18/h3-4,7-8,16,19H,1-2,5-6H2/b12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCADXVKQRCWTR-GHXNOFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)O)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone

Citations

For This Compound
2
Citations
RA Cardarelli, K Jones, LI Pisella, HJ Wobst… - Nature Medicine, 2017 - nature.com
The small molecule CLP257 does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity | Nature Medicine Skip to main content Thank you …
Number of citations: 44 www.nature.com
JCS Mapplebeck - 2018 - search.proquest.com
Microglia-neuronal signalling has been critically implicated in mediating pain hypersensitivity associated with peripheral nerve injury (PNI). PNI causes upregulation of the purinergic …
Number of citations: 3 search.proquest.com

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